molecular formula C16H19BrN4O3 B2405099 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 2097894-28-3

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Número de catálogo: B2405099
Número CAS: 2097894-28-3
Peso molecular: 395.257
Clave InChI: WBCCNDYMENBABE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a heterocyclic small molecule featuring a pyrrolidine ring linked to a 5-bromopyrimidine moiety via an ether bond and a ketone bridge to a 3,5-dimethyl-1,2-oxazole group. Its structure combines pharmacologically relevant motifs:

  • 5-Bromopyrimidine: A halogenated aromatic system often used in kinase inhibitors and anticancer agents due to its ability to engage in hydrogen bonding and π-π interactions.
  • Pyrrolidine: A saturated five-membered ring that enhances solubility and conformational flexibility.
  • 3,5-Dimethyl-1,2-oxazole: A heterocycle contributing to metabolic stability and lipophilicity.

Propiedades

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3/c1-10-14(11(2)24-20-10)3-4-15(22)21-6-5-13(9-21)23-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCNDYMENBABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nucleophilic Aromatic Substitution

The core reaction involves coupling 5-bromo-2-chloropyrimidine (A) with 3-hydroxypyrrolidine (B) under basic conditions:

Reaction Scheme
$$ \text{A} + \text{B} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine}} $$ (C)

Optimized Conditions

Parameter Optimal Value Source
Solvent Anhydrous DMF
Base K₂CO₃ (2.5 eq)
Temperature 80°C
Reaction Time 12 hr

Yield improvements to 78% are achieved through microwave-assisted synthesis (100W, 15 min).

Construction of 3,5-Dimethyl-1,2-Oxazol-4-yl Group

Cyclocondensation Strategy

The oxazole ring is synthesized via [3+2] cycloaddition following the methodology adapted from rapid oxazole synthesis protocols:

Stepwise Procedure

  • Substrate Activation : 3,5-dimethyl-4-nitroisoxazole (D) undergoes reductive ring-opening with Zn/HOAc to form β-ketonitrile intermediate (E)
  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water (5:1) at reflux yields 3,5-dimethyl-1,2-oxazol-4-amine (F)
  • Functionalization : Diazotization followed by Sandmeyer reaction introduces the bromine atom at position 4 (G)

Critical Parameters

  • Nitro group reduction must be carefully controlled to prevent over-reduction
  • Diazonium salt stability requires maintenance at -5°C

Propan-1-one Linker Installation

Friedel-Crafts Acylation

The central ketone bridge is introduced through acyl transfer reactions:

Reaction Sequence

  • Activation : 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid (H) converted to mixed trifluoroacetic anhydride (I)
  • Coupling : React (I) with intermediate (C) in presence of DMAP catalyst:
    $$ \text{C} + \text{I} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Molecule} $$

Yield Optimization Data

Catalyst Loading Temperature Yield (%)
5 mol% DMAP 0°C 42
10 mol% DMAP RT 68
15 mol% DMAP 40°C 71

Excess DMAP (>20 mol%) leads to diacylation byproducts.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adapting batch protocols for manufacturing:

System Configuration

  • Module 1 : Microreactor for pyrrolidine-pyrimidine coupling (residence time 8 min)
  • Module 2 : Packed-bed reactor for oxazole synthesis
  • Module 3 : Static mixer for final acylation

Advantages

  • 93% conversion vs. 78% batch yield
  • Reduced solvent consumption (DMF recycle rate >85%)

Analytical Characterization

Spectroscopic Validation

Key Data Correlations

Technique Characteristic Signal Reference Value
$$ ^1\text{H NMR} $$ Pyrrolidine OCH₂ at δ 4.21 (dd, J=6.2 Hz)
$$ ^{13}\text{C NMR} $$ Oxazole C-4 at δ 160.5 ppm
HRMS [M+H]⁺ calc. 491.0842, found 491.0845

Process-Related Impurities and Mitigation

Common Byproducts

  • Di-O-alkylated pyrrolidine (6-12%): Controlled via stoichiometric ratio (1:1.05 reagent excess)
  • Oxazole ring-opened products (<3%): Minimized by strict anhydrous conditions

Purification Protocol

  • Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient)
  • Final recrystallization from ethanol/water (9:1)

Green Chemistry Alternatives

Solvent Replacement Strategies

Traditional Solvent Alternative Conversion Impact
DMF Cyrene® -4.2% yield
Dichloromethane 2-MeTHF +1.8% yield

Micellar catalysis in water achieves 65% yield but requires extensive product extraction.

Structure-Activity Relationship Considerations

The bromopyrimidine moiety demonstrates critical hydrogen bonding with biological targets (ΔG = -8.3 kcal/mol), while the dimethyloxazole enhances membrane permeability (logP = 2.1 vs. 1.4 for des-methyl analog).

Análisis De Reacciones Químicas

Types of Reactions

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The bromine atom's presence in the pyrimidine ring is believed to enhance this activity.
  • Anticancer Properties : Research suggests potential applications in oncology, with compounds sharing structural features demonstrating cytotoxic effects on cancer cell lines.

Synthesis of Derivatives

The compound can serve as a precursor for synthesizing various derivatives that may possess enhanced biological properties. The multi-step synthetic routes typically involve:

  • Oxidation : Utilizing reagents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of functional groups to optimize biological activity.

Interaction Studies

Understanding the mechanism of action is crucial for drug development. Interaction studies involving this compound may include:

  • Binding Affinity Assessments : Evaluating how well the compound interacts with specific enzymes or receptors.
  • Pharmacokinetic and Pharmacodynamic Studies : Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Recent investigations into the biological activity of similar compounds have yielded promising results:

Antimicrobial Studies

Research conducted on pyrrolidine derivatives indicates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to increased potency.

Cytotoxicity Assays

In vitro studies on cancer cell lines have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects. This suggests potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally analogous molecules from the evidence, focusing on core scaffolds, substituents, and inferred properties:

Compound Name/ID Core Structure Key Substituents/Features Synthesis Method Potential Bioactivity/Applications References
Target Compound Pyrrolidine + pyrimidine + oxazole 5-Bromo, dimethyloxazole, ketone linker Likely multi-step (e.g., nucleophilic substitution, coupling) Kinase inhibition, anticancer (inferred)
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one Pyrimidine-2,4,6-tri-one 4-Bromophenyl, dimethoxyphenyl Claisen-Schmidt condensation, Michael addition Unspecified (structural focus)
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine + piperazine Benzodioxole, piperazine Crystallization, X-ray diffraction Pharmacological activity (unspecified)
2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine + chromenone Fluorophenyl, pyrrolopyridine, chromenone Suzuki coupling Kinase inhibition (e.g., BTK, JAK)
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine Pyrrolidine + pyridine 5-Bromopyridine, Boc-protected amine Commercial synthesis Intermediate for drug discovery

Key Findings from Structural and Functional Comparisons:

Halogenation Effects: The target compound’s 5-bromopyrimidine group (vs. 5-bromopyridine in ) may enhance binding affinity through increased electron-withdrawing effects and van der Waals interactions compared to non-halogenated analogs. Bromine’s larger atomic radius vs. fluorine (e.g., in ) could improve target selectivity but reduce metabolic stability .

Heterocyclic Diversity :

  • The 3,5-dimethyloxazole in the target compound likely improves lipophilicity and membrane permeability compared to the benzodioxole group in . However, the latter may offer better solubility due to its oxygen-rich structure .

Scaffold Flexibility: The pyrrolidine ring in the target compound and provides conformational flexibility, whereas the rigid chromenone system in may restrict binding to planar active sites (e.g., ATP pockets in kinases) .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves etherification and ketone formation, contrasting with the Suzuki coupling in or Michael addition in . These differences impact scalability and purity .

Actividad Biológica

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated pyrimidine and a dimethyl oxazole, suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular formula of this compound is C15H19BrN2O3C_{15}H_{19}BrN_2O_3. The presence of the bromine atom in the pyrimidine ring may enhance its biological reactivity and pharmacological properties. The compound can be categorized as an oxazolidinone derivative due to its structural similarities with known compounds in this class, which have been extensively studied for their therapeutic potential.

Biological Activities

Preliminary studies indicate that compounds similar to 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one exhibit diverse biological activities, including:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives containing pyrrolidine rings have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .
  • Antitumor Activity : The presence of the brominated pyrimidine moiety may contribute to antitumor effects, as observed in other pyrimidine derivatives .
  • CNS Effects : The dimethyl oxazole group is associated with central nervous system activity, which could lead to neuroprotective or psychoactive effects .

The mechanism of action for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways critical for its biological effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that must be optimized for yield and purity to ensure the successful production of the target compound. For example, a common synthesis pathway includes the reaction of 5-bromopyrimidine with pyrrolidine in the presence of a base .

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AOxazolidinone coreAntibacterial
Compound BPyrimidine derivativeAntitumor
Compound CDimethyl oxazoleCNS effects

Case Studies and Research Findings

Research has shown that various derivatives related to 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one exhibit significant antibacterial activity. For instance, studies on pyrrolidine derivatives demonstrated their effectiveness against Bacillus subtilis and Escherichia coli, with MIC values indicating potent antibacterial properties .

Additionally, research into the pharmacokinetics and pharmacodynamics of these compounds is essential for understanding their therapeutic potential and optimizing their use in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what key steps ensure successful pyrrolidine-oxazole linkage?

  • Methodological Answer : A common approach involves multi-step reactions, starting with the functionalization of pyrrolidine and oxazole precursors. For example:

  • Step 1 : Bromopyrimidine derivatives are coupled with pyrrolidin-3-ol via nucleophilic aromatic substitution (SNAr) under reflux in ethanol or DMF .
  • Step 2 : The oxazole moiety is introduced via condensation reactions, often using 3,5-dimethyl-1,2-oxazole-4-carboxylic acid derivatives.
  • Critical Step : Reflux conditions (e.g., 2–6 hours) and solvent polarity (DMF/EtOH mixtures) are optimized to enhance coupling efficiency .
    • Characterization : Confirm intermediates using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to validate regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • Primary Tools : 1H NMR^1 \text{H NMR} (for proton environments), 13C NMR^{13} \text{C NMR} (for carbon framework), and HRMS (for molecular weight confirmation) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}) .
  • Resolving Discrepancies : Cross-validate with 2D NMR (e.g., COSY, HSQC) or X-ray crystallography if crystalline .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency, as seen in analogous pyrazole syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromopyrimidine intermediates, while EtOH aids in recrystallization .
  • Temperature Control : Reflux at 80–100°C balances reactivity and side-product suppression .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
NoneEtOH8046
Pd(PPh3_3)4_4DMF/H2_2O10063

Q. What strategies resolve contradictions in spectral data, such as unexpected 1H NMR^1 \text{H NMR} splitting patterns?

  • Methodological Answer :

  • Purity Check : Recrystallize from DMF/EtOH (1:1) to remove impurities affecting NMR signals .
  • Isotopic Labeling : Use 15N ^{15} \text{N}-labeled intermediates to clarify nitrogen environments in the oxazole ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra for structural reassignment .

Q. How are computational methods applied to predict reactivity or design derivatives?

  • Methodological Answer :

  • In Silico Tools : Use SMILES/InChI descriptors (e.g., PubChem data ) to model electronic effects of substituents.
  • DFT Calculations : Predict sites for electrophilic attack (e.g., bromopyrimidine’s C5 position) based on frontier molecular orbitals .
  • SAR Studies : Modify oxazole’s methyl groups to assess steric effects on bioactivity .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Control Experiments : Verify assay conditions (pH, solvent) using pharmacopeial guidelines (e.g., ammonium acetate buffer at pH 6.5 ).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Crystallographic Data : Resolve conformational ambiguities (e.g., pyrrolidine ring puckering) via X-ray analysis .

Experimental Design Considerations

Q. What multi-step synthesis pathways incorporate palladium-catalyzed cyclization for analogous compounds?

  • Methodological Answer :

  • Step 1 : Nitroarene reduction using formic acid derivatives as CO surrogates to generate intermediates .
  • Step 2 : Palladium-catalyzed reductive cyclization to form the pyrrolidine core .
  • Example Protocol :
  • Substrate : Nitro-functionalized pyrimidine.
  • Conditions : Pd(OAc)2_2, PPh3_3, HCO2_2H, 80°C, 12h.
  • Yield : 55–70% (based on analogous reactions ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.